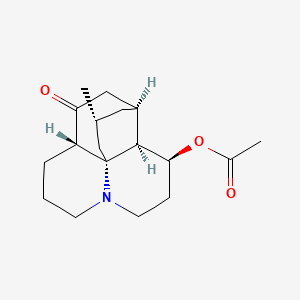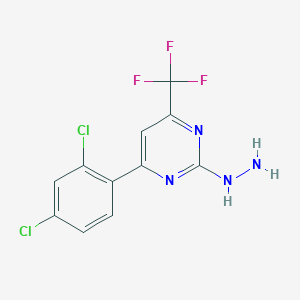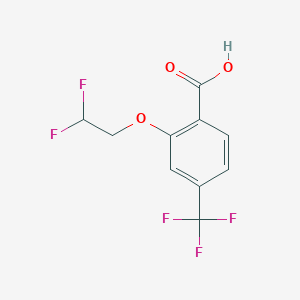
(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester: is an organic compound that features a nitro group attached to a cyclohexene ring, with a carbamic acid tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of iron (III) nitrate nonahydrate as a NO2 radical source in radical-mediated nitration reactions . The nitration is followed by the reaction with tert-butyl carbamate under suitable conditions to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and sustainability. For example, the direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems has been developed . This method is more efficient and versatile compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro alcohols or nitro ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-enyl-carbamic acid tert-butyl ester: Lacks the nitro group, making it less reactive in redox reactions.
Nitrocyclohexane: Contains a nitro group but lacks the ester functionality, limiting its versatility in chemical reactions.
tert-Butyl carbamate: Contains the ester functionality but lacks the cyclohexene and nitro groups, reducing its structural complexity.
Uniqueness
(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester is unique due to the combination of its nitro, cyclohexene, and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H18N2O4 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
tert-butyl N-(3-nitrocyclohex-3-en-1-yl)carbamate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h6,8H,4-5,7H2,1-3H3,(H,12,14) |
InChI Key |
OHYSREHOMMNYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC=C(C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


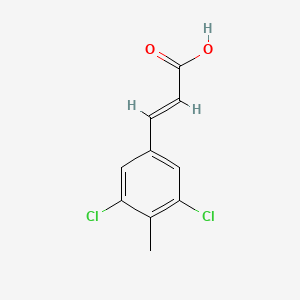
![Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate](/img/structure/B13728432.png)
![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B13728443.png)
![Ethyl 2-(6-bromo-1,5-dihydroimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13728446.png)

![(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B13728451.png)
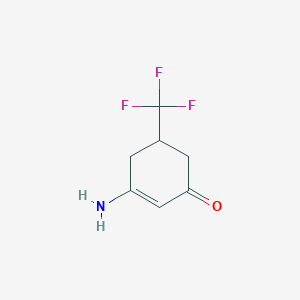
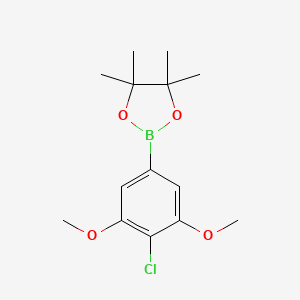
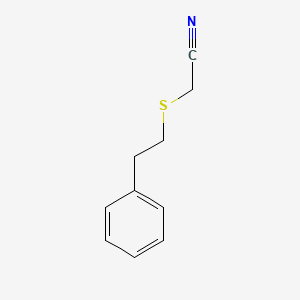
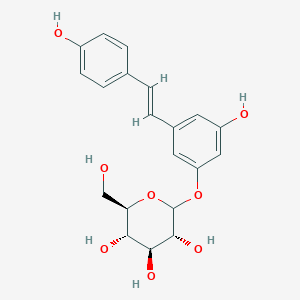
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13728481.png)
